molecular formula C9H7ClMgN2 B14515236 magnesium;1-phenylpyrazole;chloride CAS No. 62613-19-8

magnesium;1-phenylpyrazole;chloride

Katalognummer: B14515236
CAS-Nummer: 62613-19-8
Molekulargewicht: 202.92 g/mol
InChI-Schlüssel: AUMYRYLTJBLIMP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;1-phenylpyrazole;chloride is a compound that combines magnesium, a metal known for its reactivity and biological importance, with 1-phenylpyrazole, a nitrogen-containing heterocycle, and chloride

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-phenylpyrazole;chloride typically involves the reaction of magnesium chloride with 1-phenylpyrazole. One common method is to dissolve magnesium chloride in an appropriate solvent, such as ethanol or methanol, and then add 1-phenylpyrazole under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;1-phenylpyrazole;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-phenylpyrazole, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Magnesium;1-phenylpyrazole;chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of magnesium;1-phenylpyrazole;chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and magnesium complexes, such as:

Uniqueness

Magnesium;1-phenylpyrazole;chloride is unique due to the presence of the phenyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

62613-19-8

Molekularformel

C9H7ClMgN2

Molekulargewicht

202.92 g/mol

IUPAC-Name

magnesium;1-phenylpyrazole;chloride

InChI

InChI=1S/C9H7N2.ClH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1

InChI-Schlüssel

AUMYRYLTJBLIMP-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.